REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[NH:8][C:9](=[O:10])[c:11]1[c:12]2[c:13]([s:14][c:15]1[OH:16])[cH:17][cH:18][cH:19][cH:20]2.[CH3:23][CH2:24][OH:25].[H:21][H:22]>>[NH2:8][C:9](=[O:10])[c:11]1[c:12]2[c:13]([s:14][c:15]1[OH:16])[cH:17][cH:18][cH:19][cH:20]2
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Name
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Type
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product
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Smiles
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NC(=O)c1c(O)sc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |